NCGC00249987
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Overview
Description
NCGC00249987 is a highly selective and allosteric inhibitor of the Tyr phosphatase activity of Eya2. This compound has shown significant potential in targeting the migration, invadopodia formation, and invasion of lung cancer cells . It is known for its specificity and effectiveness in inhibiting Eya2, a protein that plays a crucial role in cancer progression and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCGC00249987 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The detailed synthetic route includes:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.
Functional Group Introduction: Subsequent steps involve the introduction of specific functional groups to enhance the compound’s activity and selectivity. This includes halogenation, nitration, and sulfonation reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Key steps include:
Bulk Synthesis: Large-scale reactors are used to carry out the initial synthesis steps.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
NCGC00249987 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
NCGC00249987 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of Eya2 Tyr phosphatase activity in cells.
Biology: Helps in understanding the role of Eya2 in cellular processes such as migration and invasion.
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools.
Mechanism of Action
NCGC00249987 exerts its effects by binding to an induced pocket distant from the active site of Eya2. This binding leads to a conformational change that is unfavorable for magnesium ion binding, thereby inhibiting the Tyr phosphatase activity of Eya2 . The inhibition of Eya2’s activity disrupts cellular processes such as migration and invasion, which are critical for cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
NCGC00249988: Another Eya2 inhibitor with similar properties but different binding affinities.
NCGC00249989: A compound with broader specificity, targeting multiple Eya family members.
Uniqueness
NCGC00249987 is unique due to its high selectivity and allosteric inhibition mechanism. Unlike other inhibitors, it specifically targets Eya2 without affecting other Eya family members, making it a valuable tool for studying Eya2’s role in cancer progression .
Properties
IUPAC Name |
3-fluoro-N-[(E)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c17-12-4-1-3-11(9-12)15(22)21-20-10-13-5-6-14(23-13)24-16-18-7-2-8-19-16/h1-10H,(H,21,22)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIKWHRYGIZNG-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)SC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)SC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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